3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
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Overview
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features a 1,2,4-oxadiazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multiple steps. One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes . The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the oxadiazole and indole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl/indole compounds.
Scientific Research Applications
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- 5-benzyl-1,3,4-oxadiazole-2-thione
Uniqueness
Compared to similar compounds, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is unique due to the presence of both the 1,2,4-oxadiazole and indole moieties. This dual functionality can provide enhanced biological activity and specificity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)26-14-13-17-18(9-6-10-19(17)26)23-20(27)11-12-21-24-22(25-28-21)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
RONJFIUJJNBYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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